molecular formula C13H12F3N3O2 B2745604 2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1207055-02-4

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Cat. No.: B2745604
CAS No.: 1207055-02-4
M. Wt: 299.253
InChI Key: HOSMMOSJYPZJDK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a synthetic organic compound that features a pyrazole ring and a trifluoromethoxybenzyl group

Future Directions

While specific future directions for this compound were not found, similar compounds have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of similar compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide typically involves the reaction of 2-(trifluoromethoxy)benzylamine with 2-(1H-pyrazol-1-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thioethers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is unique due to the presence of both a pyrazole ring and a trifluoromethoxybenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in catalysis, medicinal chemistry, and materials science .

Properties

IUPAC Name

2-pyrazol-1-yl-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2/c14-13(15,16)21-11-5-2-1-4-10(11)8-17-12(20)9-19-7-3-6-18-19/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSMMOSJYPZJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=CC=N2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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